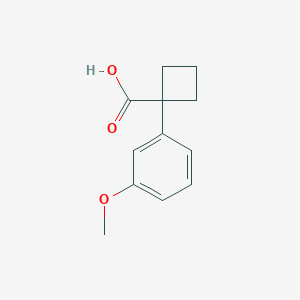

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPTRYWEUCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632644 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-43-9 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid (CAS No. 74205-43-9) is a carboxylic acid derivative incorporating a cyclobutane ring and a methoxy-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, potentially influencing the pharmacokinetic and pharmacodynamic properties of larger molecules. Understanding its fundamental physicochemical properties is crucial for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and a workflow for pKa measurement.

Core Physicochemical Properties

While experimentally determined data for this compound are limited in publicly available literature, predicted values provide a useful starting point for experimental design. The physical form of the compound is noted to be a white to off-white solid[1].

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₄O₃ | N/A | [1] |

| Molecular Weight | 206.24 g/mol | N/A | [1] |

| Boiling Point | 370.9 ± 35.0 °C | Predicted | [1] |

| Density | 1.214 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.30 ± 0.20 | Predicted | [1] |

| Appearance | White to off-white solid | Experimental | [1] |

| Melting Point | No data available | N/A | [2] |

| Water Solubility | No data available | N/A | [2] |

| LogP (Octanol/Water Partition Coefficient) | No data available | N/A |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids, which can be applied to this compound.

Determination of Melting Point

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.

Method: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Determination of pKa (Acidity Constant)

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized.

Method: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol if the compound has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Method: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer solution of a specific pH) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The measured concentration represents the aqueous solubility at that temperature.

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Method: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

References

Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available (3-Methoxyphenyl)acetonitrile. This document outlines the synthetic route, provides detailed experimental protocols derived from analogous procedures, and presents relevant data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the formation of a cyclobutane ring through the alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. This is followed by the hydrolysis of the resulting nitrile intermediate to the final carboxylic acid product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on established chemical transformations and analogous procedures.

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This procedure is adapted from a known synthesis of the analogous cyclopropane derivative.[1] It utilizes a phase-transfer catalyst to facilitate the dialkylation of the arylacetonitrile.

Reaction:

(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | 1.0 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 1.5 |

| Sodium Hydroxide (50% aq. sol.) | NaOH | 40.00 | 25 |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.1 |

| Toluene | C₇H₈ | 92.14 | As solvent |

| Water | H₂O | 18.02 | As solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

| Brine | NaCl (aq.) | - | For washing |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | For drying |

Procedure:

-

To a round-bottom flask, add (3-Methoxyphenyl)acetonitrile, 1,3-dibromopropane, and tetrabutylammonium bromide in toluene.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptanes) to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.

Expected Yield: Based on an analogous cyclopropanation, the yield is estimated to be around 40-50%.

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Both methods are described below.[2][3]

Reaction:

1-(3-Methoxyphenyl)cyclobutanecarbonitrile + H₂O/H⁺ → this compound

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |

| Water | H₂O | 18.02 |

| Diethyl Ether or Ethyl Acetate | - | - |

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Add 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to the acidic solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization from an appropriate solvent system.

Reaction:

-

1-(3-Methoxyphenyl)cyclobutanecarbonitrile + NaOH → Sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate

-

Sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate + H⁺ → this compound

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 |

| Sodium Hydroxide | NaOH | 40.00 |

| Water | H₂O | 18.02 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Diethyl Ether or Ethyl Acetate | - | - |

Procedure:

-

Dissolve 1-(3-Methoxyphenyl)cyclobutanecarbonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for several hours, monitoring for the evolution of ammonia gas, which indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid should precipitate out of the solution.

-

If the product does not precipitate, extract the aqueous layer with an organic solvent.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Colorless liquid |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Colorless liquid |

| This compound | C₁₂H₁₄O₃ | 206.24 | Solid |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures to achieve the best results in their specific laboratory settings.

References

Spectroscopic Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and typical spectroscopic values based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are derived from established spectral databases and theoretical predictions for the 3-methoxyphenyl, cyclobutane, and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Highly deshielded, position is concentration and solvent dependent.[1][2] |

| Aromatic (Ar-H) | 6.8 - 7.3 | multiplet | Complex splitting pattern expected due to meta-substitution. |

| Methine (Ar-CH) | ~3.2 | multiplet | Proton on the cyclobutane ring attached to the methoxy group. |

| Methoxy (-OCH₃) | ~3.8 | singlet | Typical chemical shift for a methoxy group on an aromatic ring. |

| Cyclobutane (-CH₂-) | 1.8 - 2.6 | multiplet | Complex overlapping signals from the three methylene groups of the cyclobutane ring.[3] |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C=O) | 170 - 185 | Deshielded due to the electronegative oxygen atoms.[4] |

| Aromatic (Ar-C-O) | 158 - 160 | Carbon attached to the methoxy group. |

| Aromatic (Ar-C) | 112 - 130 | Aromatic carbons. |

| Quaternary (Ar-C) | 140 - 145 | Carbon of the aromatic ring attached to the cyclobutane. |

| Quaternary (Cyclobutane-C) | ~45 | Carbon of the cyclobutane ring attached to the aromatic ring and the carboxylic acid. |

| Methoxy (-OCH₃) | ~55 | Typical chemical shift for a methoxy group.[5] |

| Cyclobutane (-CH₂-) | 20 - 40 | Methylene carbons of the cyclobutane ring. |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very characteristic broad absorption due to hydrogen bonding.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong, sharp peak, characteristic of a carboxylic acid carbonyl. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands expected. |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (amu) | Notes |

| [M]⁺ | 206 | Molecular ion peak. Expected to be of moderate intensity.[6] |

| [M-COOH]⁺ | 161 | Loss of the carboxylic acid group. |

| [M-OCH₃]⁺ | 175 | Loss of the methoxy group. |

| Tropylium Ion Fragment | 91 | Common fragment for alkyl-substituted benzene rings.[7] |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

2.1.2 Data Acquisition Parameters:

-

¹H NMR: A 400 MHz or 500 MHz spectrometer is recommended. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

¹³C NMR: A 100 MHz or 125 MHz spectrometer is suitable. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method: This method is suitable for solid samples.[9]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer a portion of the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

2.2.2 Thin Film Method:

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).[10]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]

-

Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry: EI is a common technique for the analysis of relatively volatile and thermally stable organic molecules.[6]

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a few micrograms of the sample are placed in a capillary tube.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 7. GCMS Section 6.9.5 [people.whitman.edu]

- 8. mdpi.com [mdpi.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Synthetic Pathways to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical transformations, offering reliable pathways for the synthesis of this target molecule. This document outlines two principal synthetic strategies, starting from either (3-Methoxyphenyl)acetonitrile or a malonic ester derivative. Each approach is presented with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Route 1: Synthesis from (3-Methoxyphenyl)acetonitrile

This pathway leverages the acidity of the benzylic protons in (3-Methoxyphenyl)acetonitrile, allowing for a two-step sequence of dialkylation with 1,3-dibromopropane to form the cyclobutane ring, followed by hydrolysis of the nitrile functionality to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

-

To a stirred solution of (3-Methoxyphenyl)acetonitrile (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).

-

Add an aqueous solution of a strong base, for instance, 50% sodium hydroxide.

-

To this biphasic mixture, add 1,3-dibromopropane (1.1-1.5 eq) dropwise at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound

-

The purified 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 eq) is suspended in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

-

The mixture is heated to reflux (typically 100-120 °C) for several hours (4-12 hours), with reaction progress monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude carboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | (3-Methoxyphenyl)acetonitrile, 1,3-Dibromopropane | NaOH (aq), Tetrabutylammonium bromide, Toluene, RT, 12-24h | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 60-75% (estimated) |

| 2 | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | H2SO4 (conc.), H2O, Reflux, 4-12h | This compound | 80-95% (estimated) |

Synthetic Workflow

Caption: Synthetic pathway from (3-Methoxyphenyl)acetonitrile.

Route 2: Synthesis via Malonic Ester Condensation

A classic and highly adaptable approach, the malonic ester synthesis can be employed to construct the target molecule. This route involves the initial alkylation of diethyl malonate with 3-methoxybenzyl halide, followed by a cyclization with 1,3-dibromopropane, and finally, hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl (3-methoxybenzyl)malonate

-

In a flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.05 eq) in absolute ethanol.

-

Diethyl malonate (1.0 eq) is added to the sodium ethoxide solution.

-

3-Methoxybenzyl chloride or bromide (1.0 eq) is then added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for 2-4 hours.

-

The ethanol is removed by distillation, and the residue is partitioned between water and an organic solvent like diethyl ether.

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude diethyl (3-methoxybenzyl)malonate is purified by vacuum distillation.

Step 2: Synthesis of Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate

-

To a solution of sodium ethoxide (1.05 eq) in absolute ethanol, the purified diethyl (3-methoxybenzyl)malonate (1.0 eq) is added.

-

1,3-Dibromopropane (1.1 eq) is added dropwise, and the mixture is heated to reflux for 4-8 hours.

-

Work-up is performed as described in Step 1 to isolate the crude product.

-

Purification by vacuum distillation affords diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

The diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate is saponified by refluxing with an excess of aqueous or alcoholic potassium hydroxide or sodium hydroxide until the ester is fully hydrolyzed (typically 4-8 hours).

-

The alcohol is distilled off, and the aqueous solution is cooled and acidified with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of 1-2.

-

The resulting dicarboxylic acid intermediate may precipitate and can be isolated or extracted with an organic solvent.

-

The crude dicarboxylic acid is then heated to 140-160 °C to effect decarboxylation until the evolution of carbon dioxide ceases.

-

The resulting crude this compound is purified by vacuum distillation or recrystallization.[1]

Quantitative Data

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | Diethyl malonate, 3-Methoxybenzyl halide | NaOEt, Ethanol, Reflux, 2-4h | Diethyl (3-methoxybenzyl)malonate | 70-85% (estimated) |

| 2 | Diethyl (3-methoxybenzyl)malonate, 1,3-Dibromopropane | NaOEt, Ethanol, Reflux, 4-8h | Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate | 50-65% (estimated) |

| 3 | Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate | 1. KOH, H2O/EtOH, Reflux; 2. H⁺; 3. Heat (140-160°C) | This compound | 75-90% (estimated)[1] |

Synthetic Workflowdot

References

Chemical structure and stereochemistry of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines a plausible synthetic route and predicted spectroscopic data to facilitate further research and application of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a derivative of cyclobutanecarboxylic acid.[1] The structure features a cyclobutane ring substituted at the C1 position with both a carboxylic acid group and a 3-methoxyphenyl group. This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The rigid cyclobutane scaffold and the electronic properties of the methoxy-substituted phenyl ring are key features that can influence the binding affinity and metabolic stability of potential drug candidates.

Stereochemistry

The C1 carbon atom of the cyclobutane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The presence of a single chiral center indicates that the compound will be optically active if a single enantiomer is isolated. A 50:50 mixture of the two enantiomers is known as a racemic mixture and will not rotate plane-polarized light. The specific rotation and the absolute configuration (R/S) of each enantiomer have not been reported in the literature. The stereochemical configuration can significantly impact the biological activity of chiral molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Method/Reference |

| pKa | ~4-5 | Estimated based on benzoic acid and other arylalkanoic acids. The determination of pKa is often carried out via potentiometric titration or UV-Vis spectroscopy.[2][3] |

| logP | ~2.5 - 3.5 | Estimated based on calculated values for similar structures. This parameter indicates the lipophilicity of the compound. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The solubility of carboxylic acids is pH-dependent.[4] |

Experimental Protocols

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound has not been detailed in the literature. However, a plausible route can be adapted from a reported diastereoselective synthesis of a related cyclobutane hydroxy acid, which utilizes a derivative of phenylacetic acid as a starting material.[5] The proposed synthesis involves the reaction of the dianion of 3-methoxyphenylacetic acid with an appropriate cyclobutane-forming reagent, followed by acidic workup.

Step 1: Formation of the Dianion of 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the dianion.

Step 2: Cyclobutylation The dianion is then reacted with a suitable cyclobutylating agent. A common method for forming cyclobutane rings is through the reaction with 1,3-dihalopropanes, such as 1,3-dibromopropane.

Step 3: Acidic Workup and Purification The reaction is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and hydrolyze any intermediates. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not available. The following are predicted key spectroscopic features based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, methoxy, and carboxylic acid protons.

-

Aromatic Protons (δ 6.8-7.3 ppm): Four protons on the 3-methoxyphenyl ring will appear as a complex multiplet.

-

Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is characteristic of a carboxylic acid proton.

-

Methoxy Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methoxy group.

-

Cyclobutane Protons (δ 1.8-2.8 ppm): The six protons on the cyclobutane ring will likely appear as complex multiplets due to their diastereotopic nature and complex spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the carbons of the phenyl ring. The carbon attached to the methoxy group will be significantly shielded.

-

Quaternary Cyclobutane Carbon (C1) (δ ~45-55 ppm): The carbon atom at the junction of the phenyl and carboxyl groups.

-

Cyclobutane Methylene Carbons (δ ~20-40 ppm): The three methylene carbons of the cyclobutane ring.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid functional group.[7]

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]

-

C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption for the carbonyl group of the carboxylic acid.[7]

-

C-O Stretch (1210-1320 cm⁻¹): A medium to strong band.[7]

-

Aromatic C-H Stretch (~3030 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Medium to strong absorptions for the cyclobutane and methoxy C-H bonds.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 206. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.

-

Molecular Ion (M⁺): m/z = 206

-

[M - COOH]⁺: m/z = 161, resulting from the loss of the carboxylic acid group.[8]

-

[M - OCH₃]⁺: m/z = 175, from the loss of the methoxy group.

-

Further fragmentation of the cyclobutane and phenyl rings would lead to other characteristic ions.

Biological Activity and Applications

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Its derivatives have been explored for their potential as antimitotic and antivascular agents.[9] The rigid cyclobutane core serves as a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The 3-methoxyphenyl group is a common feature in many CNS-active drugs. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.

References

- 1. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. sciresliterature.org [sciresliterature.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Unlocking the Potential of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide to its Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a synthetic organic compound featuring a central cyclobutane ring, a carboxylic acid group, and a 3-methoxyphenyl substituent. While direct and extensive research on the specific biological activities of this molecule is not widely published in peer-reviewed literature, its structural motifs—the cyclobutane ring and the methoxyphenyl group—are present in numerous biologically active compounds. This technical guide aims to explore the potential biological activities of this compound by examining the known pharmacology of structurally related molecules and providing a framework for its future investigation. The rigid, puckered nature of the cyclobutane ring offers a unique conformational constraint that is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1]

Putative Biological Activities and Mechanisms of Action

Based on the analysis of structurally similar compounds, this compound may exhibit activities primarily targeting the central nervous system (CNS) and potentially acting as an enzyme inhibitor.

Central Nervous System (CNS) Activity

Derivatives of cyclobutanecarboxylic acid have been investigated for their effects on the central nervous system. For instance, various urea derivatives of cyclobutanecarboxylic acid have demonstrated CNS depressant, myorelaxant (muscle relaxant), and anticonvulsant properties. This suggests that the cyclobutane moiety can serve as a scaffold for compounds targeting neurological pathways. The related compound, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, has been utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the CNS.[2] The presence of the methoxy group on the phenyl ring can influence the molecule's lipophilicity, thereby affecting its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.

The potential mechanism of action for CNS effects could involve the modulation of neurotransmitter systems. Phytochemicals containing methoxyphenyl groups have been shown to interact with pathways related to brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity and is implicated in various neurological disorders.[3]

Logical Relationship for CNS Activity Investigation

Caption: Workflow for investigating the potential CNS activity of this compound.

Enzyme Inhibition

The cyclobutane scaffold has been incorporated into molecules designed as enzyme inhibitors. Patents have disclosed cyclobutane derivatives as inhibitors of various enzymes, including protein farnesyltransferase, Janus kinases (JAKs), and hematopoietic prostaglandin D synthase (H-PGDS).[4][5][6] These enzymes are implicated in a range of diseases, from cancer to inflammatory disorders. The carboxylic acid moiety of this compound could potentially interact with the active sites of certain enzymes, such as metalloproteinases or cyclooxygenases, through hydrogen bonding or coordination with metal ions.

Hypothesized Signaling Pathway for Enzyme Inhibition

Caption: Putative mechanism of action for this compound as an enzyme inhibitor.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes. A common method involves the [2+2] cycloaddition of a ketene acetal with an appropriately substituted styrene, followed by hydrolysis of the resulting ester. Alternatively, malonic ester synthesis starting from a 1,3-dihalopropane and 3-methoxyphenylacetonitrile can provide the cyclobutane ring system, which can then be further functionalized.

General Synthetic Workflow

Caption: A generalized synthetic route to this compound.

Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. CNS Receptor Binding Assays:

-

Objective: To determine if the compound binds to key CNS receptors (e.g., GABA-A, serotonin, dopamine receptors).

-

Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound would be incubated with the membranes and a specific radioligand. The displacement of the radioligand would indicate binding affinity (Ki).

2. Enzyme Inhibition Assays:

-

Objective: To screen for inhibitory activity against a panel of relevant enzymes (e.g., JAKs, H-PGDS, cyclooxygenases).

-

Methodology: Use of commercially available enzyme activity assay kits. The compound would be incubated with the enzyme and its substrate, and the formation of the product would be measured spectrophotometrically or fluorometrically to determine the IC50 value.

3. Cell-Based Assays for Neurological Activity:

-

Objective: To assess the effect of the compound on neuronal cell viability and function.

-

Methodology:

-

Neurotoxicity Assay: Treatment of primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) with varying concentrations of the compound, followed by a cell viability assay (e.g., MTT or LDH assay).

-

Neurite Outgrowth Assay: Quantification of neurite length and branching in cultured neurons treated with the compound to assess its impact on neuronal development and regeneration.

-

In Vivo Models

1. Rodent Models of Anxiety:

-

Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.

-

Methodology: Administration of the compound to mice or rats, followed by behavioral tests such as the elevated plus-maze or the open field test.

2. Rodent Models of Epilepsy:

-

Objective: To assess the anticonvulsant activity of the compound.

-

Methodology: Administration of the compound prior to inducing seizures with a chemical convulsant (e.g., pentylenetetrazole) or through electrical stimulation. The latency to seizure onset and the severity of seizures would be measured.

Quantitative Data Summary

As there is no publicly available quantitative biological data for this compound, the following table is presented as a template for organizing future experimental findings.

| Assay Type | Target | Parameter | Value | Reference |

| Receptor Binding | GABA-A Receptor | Ki (nM) | Data not available | |

| Enzyme Inhibition | JAK2 | IC50 (µM) | Data not available | |

| Cell-Based Assay | SH-SY5Y Viability | CC50 (µM) | Data not available | |

| In Vivo Model | Elevated Plus Maze | % Time in Open Arms | Data not available |

Conclusion and Future Directions

This compound represents an intriguing molecule with potential for biological activity, particularly in the realm of central nervous system disorders and enzyme inhibition. Its structural features warrant a thorough investigation to unlock its therapeutic potential. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound. Future research should focus on its synthesis, purification, and comprehensive biological screening to identify specific molecular targets and elucidate its mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy group position, the carboxylic acid, and the cyclobutane ring, will be crucial in optimizing its activity and developing novel therapeutic agents.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]

- 3. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase - Google Patents [patents.google.com]

- 5. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 6. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry. Due to the absence of a direct documented discovery and history, this paper outlines a plausible and scientifically supported synthetic pathway, detailed experimental protocols, and characteristic analytical data based on established chemical principles and analysis of analogous compounds. Furthermore, the potential biological significance of this molecule is discussed in the context of central nervous system (CNS) targets, drawing parallels with structurally related compounds. This guide serves as a valuable resource for researchers engaged in the synthesis and exploration of novel CNS-active agents.

Introduction

This compound is a unique molecule that combines a cyclobutane ring, a carboxylic acid functional group, and a methoxy-substituted phenyl moiety. The rigid cyclobutane scaffold is increasingly utilized in drug design to explore novel chemical space and improve pharmacokinetic properties. The methoxyphenyl group is a common feature in many CNS-active compounds, influencing receptor binding and metabolic stability. This guide will delve into the synthesis, characterization, and potential biological relevance of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis, adapted from established procedures for analogous compounds.

Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This procedure details the cyclization of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the nitrile intermediate.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (3-Methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then add 1,3-dibromopropane (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.

Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound

This procedure describes the conversion of the nitrile intermediate to the final carboxylic acid product.

Procedure:

-

In a round-bottom flask, combine 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (1.0 eq.), water, and concentrated sulfuric acid (2.0 eq.).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the product with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the key compounds in the synthesis. Where direct experimental data is unavailable, values are estimated based on closely related analogs.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.18 | Colorless to pale yellow liquid |

| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 | Colorless to pale yellow oil |

| This compound | C₁₂H₁₄O₃ | 206.24 | White to off-white solid |

Table 2: Representative Spectroscopic Data (for Analogous Compounds)

| Compound Analog | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid | 7.25 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 2.00-1.80 (m, 2H) | 182.5, 158.5, 134.0, 128.0, 114.0, 55.2, 48.0, 31.0, 16.0 | 2950 (C-H), 1700 (C=O), 1610, 1510 (C=C), 1250 (C-O) | 206 [M]⁺ |

| Cyclobutanecarboxylic acid [1] | 11.5 (br s, 1H), 3.15-3.00 (m, 1H), 2.40-2.20 (m, 4H), 2.00-1.80 (m, 2H) | 182.9, 40.8, 25.4, 18.2 | 2980-2880 (O-H, C-H), 1705 (C=O) | 100 [M]⁺ |

Note: The data presented for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a representative example to provide an expected range for the spectral characteristics of the target molecule.

Biological Context and Potential Signaling Pathways

The structural motifs present in this compound suggest its potential as a modulator of central nervous system targets. The methoxyphenyl group is a well-known pharmacophore that interacts with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. The cyclobutane ring acts as a rigid scaffold that can orient the pharmacophoric elements for optimal receptor binding.

Derivatives of methoxyphenylpiperazine are known to act as ligands for 5-HT₁A receptors.[2] Furthermore, various amphetamine derivatives with methoxy substitutions show affinity for 5-HT₂A and 5-HT₂C receptors.[3] Given these precedents, it is plausible that this compound or its derivatives could interact with these serotonergic pathways, which are implicated in mood, cognition, and various neurological disorders.

Hypothetical Signaling Pathway Interaction:

Caption: A plausible signaling pathway modulated by this compound derivatives.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a molecule with potential applications in CNS drug discovery. By proposing a viable synthetic route and detailing experimental protocols, this document serves as a foundational resource for the synthesis and further investigation of this compound and its analogs. The outlined characterization data and discussion of its potential biological context provide a framework for future research into its pharmacological properties. The exploration of such novel chemical entities is crucial for the advancement of therapeutic agents for neurological and psychiatric disorders.

References

- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

A Methodological Guide to Determining the Solubility of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid in Common Organic Solvents

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid in a range of common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a detailed methodological resource for researchers, scientists, and drug development professionals. It outlines systematic experimental protocols for both qualitative and semi-quantitative solubility assessment. Furthermore, this guide discusses the significance of the cyclobutane motif, a key structural feature of the title compound, in modern drug discovery, providing valuable context for its application in pharmaceutical research.

Introduction

This compound is a molecule of interest in medicinal chemistry, often synthesized as an intermediate for various drug candidates. The cyclobutane moiety is increasingly recognized for its ability to introduce three-dimensionality into drug molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, formulation, and progression through the drug development pipeline.

Solubility is a fundamental physicochemical property that influences a compound's bioavailability, processability, and formulation options.[5][6] This guide provides a standardized set of procedures to systematically evaluate the solubility of this compound, enabling researchers to generate reliable and reproducible data.

The Role of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is a "privileged scaffold" in drug design.[1][7] Its rigid, puckered three-dimensional structure offers several advantages over more common planar aromatic rings.[1][2][3] Incorporating a cyclobutane core can:

-

Increase Three-Dimensionality: Moving away from flat, two-dimensional structures can improve binding interactions with complex biological targets.

-

Enhance Metabolic Stability: The cyclobutane structure can be less susceptible to metabolic degradation compared to other alkyl groups.[2][4]

-

Improve Pharmacokinetic Profiles: By fine-tuning lipophilicity and other properties, the cyclobutane motif can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Serve as a Bioisosteric Replacement: The cyclobutane ring can act as a replacement for other groups, like phenyl rings or larger cycloalkanes, to optimize a drug candidate's properties.[2]

Given these advantages, understanding the fundamental properties, such as solubility, of cyclobutane-containing compounds like this compound is of high importance to the drug discovery community.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of organic compounds.[8][9][10][11]

-

This compound (solid)

-

A selection of common organic solvents (analytical grade or higher), categorized by type:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes and tips

-

Spatula

-

pH paper (for aqueous solutions, if needed)

This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

-

Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Record Keeping: Record the observations for each solvent in a data table (see Section 4).

This method provides an approximate solubility value (e.g., in mg/mL).

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.

-

Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., room temperature) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The presence of excess, undissolved solid is crucial for this method.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid settles. If necessary, centrifuge the sample to pellet the solid.

-

Analysis: Carefully remove a known volume of the supernatant (the clear liquid portion) and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Data Presentation

All experimental data should be recorded in a structured format to allow for easy comparison.

Table 1: Solubility Profile of this compound

| Solvent Category | Solvent | Qualitative Observation (Soluble/Partially Soluble/Insoluble) | Semi-Quantitative Solubility (mg/mL) | Notes |

| Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Aprotic Polar | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide | ||||

| Aprotic Nonpolar | Hexane | |||

| Toluene | ||||

| Dichloromethane | ||||

| Ethers | Diethyl ether | |||

| Tetrahydrofuran |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for determining the solubility of a chemical compound.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocols, researchers and drug development professionals can generate essential physicochemical data to support the advancement of new chemical entities. The insights gained from such studies are critical for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. routledge.com [routledge.com]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. csub.edu [csub.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. www1.udel.edu [www1.udel.edu]

A Methodological Approach to Determining the Thermal Stability and Degradation Profile of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a methoxyphenyl group, a cyclobutane ring, and a carboxylic acid moiety, suggests potential utility as a scaffold in the design of novel therapeutic agents. A thorough understanding of a compound's thermal stability and degradation profile is paramount for establishing safe handling procedures, determining appropriate storage conditions, and predicting shelf-life, all of which are critical aspects of the drug development process.

This technical guide outlines a systematic approach to characterizing the thermal properties of this compound. It details the experimental protocols for key analytical techniques, provides templates for data presentation, and proposes a potential degradation pathway based on the chemical functionalities present in the molecule.

Proposed Experimental Plan for Thermal Characterization

To elucidate the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The primary methods proposed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the thermal characterization of the target compound.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (thermal vs. oxidative).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition temperature determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: Identify endothermic (melting, decomposition) and exothermic (crystallization) peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.

Hypothetical Data Presentation

The following tables are templates for summarizing the quantitative data obtained from TGA and DSC experiments.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) - Nitrogen | Value (°C) - Air |

| Tonset (5% weight loss) | e.g., 220 | e.g., 215 |

| Tmax (DTG peak) | e.g., 250 | e.g., 245 |

| Residual Mass @ 600 °C (%) | e.g., < 1 | e.g., < 1 |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (J/g) |

| Melting | e.g., 150 | e.g., 155 | e.g., 120 (Endo) |

| Decomposition | e.g., 225 | e.g., 255 | e.g., -350 (Exo) |

Proposed Thermal Degradation Pathway

Based on the functional groups present in this compound, a plausible thermal degradation pathway can be hypothesized. The carboxylic acid group is a likely site for initial decarboxylation upon heating. The cyclobutane ring can also undergo thermal ring-opening reactions.

The following diagram illustrates a potential degradation pathway initiating with decarboxylation.

Caption: A potential thermal degradation pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the thermal stability and degradation profile of this compound. By employing the detailed experimental protocols for TGA and DSC, researchers can generate crucial data to ensure the safe handling, storage, and formulation of this compound. The proposed degradation pathway serves as a starting point for more in-depth mechanistic studies, which could involve techniques such as TGA-MS or Pyrolysis-GC-MS to identify the evolved degradation products. The methodologies and data presentation formats outlined herein are intended to guide researchers in producing a robust and comprehensive thermal characterization of this and other novel chemical entities.

Commercial availability and suppliers of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, with the CAS number 74205-43-9, is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a cyclobutane ring attached to a methoxy-substituted phenyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The rigid cyclobutane scaffold allows for precise three-dimensional positioning of substituents, a desirable characteristic in the design of pharmacologically active agents. This guide provides a comprehensive overview of its commercial availability, potential synthetic approaches, and putative applications based on related structures.

Physicochemical Properties

| Property | Value |

| CAS Number | 74205-43-9 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Varies by supplier (typically solid) |

| Purity | Typically ≥95% |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The availability, purity, and pricing can vary significantly between suppliers. Below is a summary of representative commercial data.

| Supplier | Purity | Available Quantities | Price (USD) |

| Apollo Scientific | ≥95% | 1g | ~$300 (£240.00)[1] |

| Leap Chem Co., Ltd. | Inquire | Inquire | Inquire |

| Amadis Chemical | Inquire | Inquire | Inquire |

| Alfa Chemistry | Inquire | Inquire | Inquire |

| Sigma-Aldrich | Inquire | Inquire | Inquire |

| Amatek Chemical | Inquire | 0.25g, 1g, 5g | Inquire |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis and Experimental Protocols

One potential synthetic pathway could start from 3-methoxyphenylacetonitrile. This starting material could undergo a cyclization reaction with a suitable three-carbon electrophile, such as 1,3-dibromopropane, in the presence of a strong base to form the 1-cyano-1-(3-methoxyphenyl)cyclobutane intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.

Hypothetical Experimental Workflow:

Caption: Hypothetical synthesis of this compound.

Potential Applications and Signaling Pathways

There is currently no direct evidence linking this compound to specific signaling pathways. However, the broader class of cyclobutane-containing molecules has shown significant utility in medicinal chemistry.[1] The rigid nature of the cyclobutane ring can confer conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.

Analogues of this compound are utilized as intermediates in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[2] The methoxyphenyl group is a common feature in many CNS-active compounds, and its combination with the cyclobutane scaffold presents opportunities for the development of novel therapeutics for neurological disorders.

Given its structural features, this compound could serve as a precursor for molecules designed to interact with various receptors or enzymes in the brain. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, to create a library of derivatives for biological screening.

Potential Drug Discovery Workflow:

Caption: Workflow for CNS drug discovery using the target compound.

Conclusion

This compound is a commercially available building block with potential applications in medicinal chemistry, particularly in the development of novel CNS agents. While specific experimental protocols and biological activity data for this exact compound are limited in the public domain, its structural features suggest it is a valuable starting point for the synthesis of diverse chemical libraries for drug discovery programs. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the intermediate 1-(3-methoxyphenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid product. This protocol is based on established chemical principles and analogous reactions, providing a reliable method for the preparation of this compound and its derivatives.

Introduction

Cyclobutane-containing molecules are of significant interest in drug development due to their ability to introduce three-dimensional complexity and improve physicochemical properties of drug candidates. This compound, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The following protocols detail a robust and reproducible method for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

-

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This protocol is adapted from the synthesis of the analogous cyclopropane derivative and involves the alkylation of 2-(3-methoxyphenyl)acetonitrile with 1,3-dibromopropane using a phase transfer catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(3-Methoxyphenyl)acetonitrile | 147.17 | 10.0 g | 0.068 |

| 1,3-Dibromopropane | 201.86 | 16.4 g (8.1 mL) | 0.081 |

| Sodium Hydroxide (50% aq. solution) | 40.00 | 40 mL | ~0.5 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 2.2 g | 0.0068 |

| Toluene | - | 100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Water | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 0.068 mol), 1,3-dibromopropane (16.4 g, 0.081 mol), tetrabutylammonium bromide (2.2 g, 0.0068 mol), and toluene (100 mL).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (40 mL) dropwise over 15 minutes at room temperature.

-

Continue stirring the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile as an oil.

Expected Yield: 50-65%

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 187.24 | 5.0 g | 0.0267 |

| Sulfuric Acid (70% aq. solution) | 98.08 | 50 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, add 1-(3-methoxyphenyl)cyclobutanecarbonitrile (5.0 g, 0.0267 mol) and 70% aqueous sulfuric acid (50 mL).

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice (100 g) in a beaker.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution.

-

Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 75-90%

Data Summary